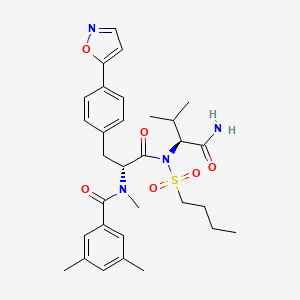

L-Valinamide, N-(3,5-dimethylbenzoyl)-4-(5-isoxazolyl)-N-methyl-D-phenylalanyl-N-(butylsulfonyl)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

IRL 3460 is an enantiomer.

Scientific Research Applications

Endothelin Antagonism

L-Valinamide derivatives have been researched for their potential as endothelin receptor antagonists, which are significant in cardiovascular research. The compound IRL 3461, with a structure closely related to L-Valinamide, has been identified as a potent antagonist with balanced affinities for both ETA and ETB receptors. This makes it a potential candidate for cardiovascular diseases and pulmonary conditions like bronchial asthma (Sakaki et al., 1998). Additionally, IRL 3630A, another related compound, demonstrated potent antagonistic effects on endothelin-1-induced contractions in guinea pig isolated tracheas, suggesting its utility in respiratory medicine (Makatani et al., 2000).

Inhibition and Induction of CYP3A4

Some L-Valinamide derivatives like DPC 681 have been found to significantly induce the activity of rat CYP3A, a key enzyme in drug metabolism. This compound also demonstrated inhibition and mechanism-based inactivation of human CYP3A4, suggesting its influence on drug-drug interactions and pharmacokinetics (Luo et al., 2003).

Cancer Treatment Research

In cancer research, TZT-1027, a derivative of L-Valinamide, has been studied for its effects in high-dose chemotherapy. This compound, which inhibits microtubule assembly, was assessed for its dose-limiting toxicities and maximum tolerated dose in patients with advanced solid tumors. These studies are vital for determining the safety and efficacy of new cancer treatments (de Jonge et al., 2005).

Enzymatic Reduction by mARC

N-Hydroxy-sulfonamides, including N-Hydroxy-valdecoxib, a derivative of L-Valinamide, were studied for their reduction by the molybdenum-containing enzyme mARC. This research provides insights into the enzymatic pathways involved in the metabolism of certain pharmaceuticals and their activation in the body (Havemeyer et al., 2010).

Pharmacological Studies

L-Valinamide derivatives have been included in studies aiming to develop new pharmacological agents, particularly in the context of endothelin receptor antagonism and COX-2 inhibition. These studies contribute to our understanding of novel therapeutic agents and their mechanisms (Murugesan et al., 2002).

properties

CAS RN |

173189-01-0 |

|---|---|

Product Name |

L-Valinamide, N-(3,5-dimethylbenzoyl)-4-(5-isoxazolyl)-N-methyl-D-phenylalanyl-N-(butylsulfonyl)- |

Molecular Formula |

C31H40N4O6S |

Molecular Weight |

596.74 |

IUPAC Name |

N-[(2R)-1-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]-butylsulfonylamino]-3-[4-(1,2-oxazol-5-yl)phenyl]-1-oxopropan-2-yl]-N,3,5-trimethylbenzamide |

InChI |

InChI=1S/C31H40N4O6S/c1-7-8-15-42(39,40)35(28(20(2)3)29(32)36)31(38)26(34(6)30(37)25-17-21(4)16-22(5)18-25)19-23-9-11-24(12-10-23)27-13-14-33-41-27/h9-14,16-18,20,26,28H,7-8,15,19H2,1-6H3,(H2,32,36)/t26-,28+/m1/s1 |

InChI Key |

DWRROFDJWVYOHG-IAPPQJPRSA-N |

SMILES |

CCCCS(=O)(=O)N(C(C(C)C)C(=O)N)C(=O)C(CC1=CC=C(C=C1)C2=CC=NO2)N(C)C(=O)C3=CC(=CC(=C3)C)C |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

synonyms |

IRL-3630; IRL 3630; IRL3630; |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

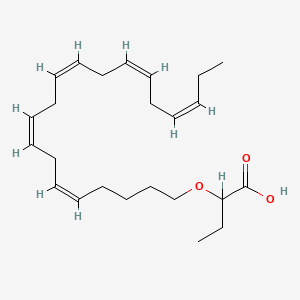

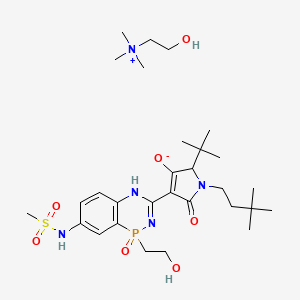

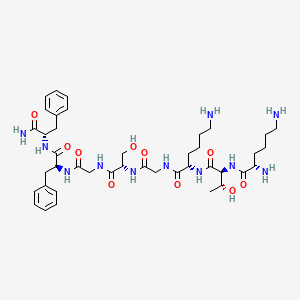

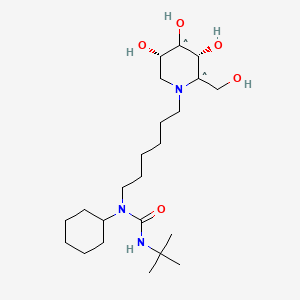

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[7-(3,4-Dimethoxyphenyl)-9-[[(3S)-1-methylpiperidin-3-yl]methoxy]-2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl]propan-1-one](/img/structure/B608045.png)

![1-[2-[bis(2-methylpropyl)amino]-5-[2-(2H-tetrazol-5-yl)phenyl]phenyl]-3-(4-methylphenyl)urea](/img/structure/B608059.png)

![N2-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-N4-(4-fluorophenyl)-6-morpholino-1,3,5-triazine-2,4-diamine](/img/structure/B608067.png)

![Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid [3-(5-chloro-2-difluoromethoxy-phenyl)-1-(2-{4-[(2-cyano-ethyl)-methyl-amino]-piperidin-1-yl}-2-oxo-ethyl)-1H-pyrazol-4-yl]-amide](/img/structure/B608068.png)